2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Overview
Description
2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a chemical compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 . The compound is a yellow solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is 1S/C8H7NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a yellow solid . It has a molecular weight of 149.15 .Scientific Research Applications
Synthesis and Medicinal Applications
Pyrano[3,2-b]pyrans, including 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, are significant in medicinal and pharmaceutical chemistry due to their broad biological activities. They are used as substrates for synthesizing various dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These compounds have extensive applications in medicinal chemistry, the food industry, cosmetic products, and the chemical industry. Synthetic strategies for these compounds have been extensively developed over the years, focusing on their medicinal applications (Borah, Dwivedi, & Chowhan, 2021).
Novel Synthetic Approaches
Efficient strategies for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been reported, based on intramolecular inverse-electron-demand Diels-Alder reactions. These strategies also involve various cross-coupling reactions (Suzuki, Stille, Sonogashira), highlighting the versatility of these compounds in synthetic chemistry (Hajbi et al., 2008).
Eco-Friendly Synthesis
An eco-friendly multicomponent reaction in water has been developed for the synthesis of functionalized 2-amino-4H-chromene derivatives, which include 2-amino-3-cyano-pyrano[3,2-c]chromen-5(4H)-one and similar compounds. This method emphasizes green chemistry principles, offering high yields, short reaction times, and low-cost, easy product isolation without needing column chromatographic separation (Abbaspour-Gilandeh et al., 2016).
Biomedical Applications
The synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones demonstrates the biomedical relevance of these compounds. The method proved scalable, supporting material synthesis for animal studies, indicating the potential for biomedical research and drug development (Khlebnikov et al., 2009).
Spectroscopic and Structural Investigations
Spectral and structural properties of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a synthetic analog of the biologically relevant 4H-pyran motif, were studied. This included vibrational and NMR spectra analysis, providing insights into the compound's structural and functional characteristics (Kumar et al., 2020).
properties
IUPAC Name |
2,3-dihydropyrano[3,2-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRJJPIVURFTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663751 | |
Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
CAS RN |
405174-48-3 | |
Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405174-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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